molecular formula C8H10O8S B1217344 2,2'-Thiodisuccinic acid CAS No. 4917-76-4

2,2'-Thiodisuccinic acid

Cat. No.: B1217344
CAS No.: 4917-76-4
M. Wt: 266.23 g/mol
InChI Key: SASYRHXVHLPMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Thiodisuccinic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H10O8S and its molecular weight is 266.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties greatly impact the bioavailability of a compound, which is the proportion of the drug that enters circulation and is able to have an active effect. One study has attempted to use Thiodisuccinic acid for assessment of kidney function, which might suggest some pharmacokinetic properties . .

Action Environment

The action environment involves how environmental factors influence the compound’s action, efficacy, and stability. This could involve factors such as pH, temperature, and the presence of other molecules. Thiodisuccinic acid is a white to almost white powder and can dissolve in water and many organic solvents . .

Properties

IUPAC Name

2-(1,2-dicarboxyethylsulfanyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O8S/c9-5(10)1-3(7(13)14)17-4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASYRHXVHLPMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)SC(CC(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875730
Record name Butanedioic acid, 2,2'-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4917-76-4
Record name Thiodisuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4917-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Thiodisuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004917764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,2'-thiobis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, 2,2'-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-thiodisuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.222
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2'-Thiodisuccinic acid
Reactant of Route 2
Reactant of Route 2
2,2'-Thiodisuccinic acid
Reactant of Route 3
2,2'-Thiodisuccinic acid
Reactant of Route 4
2,2'-Thiodisuccinic acid
Reactant of Route 5
2,2'-Thiodisuccinic acid
Reactant of Route 6
2,2'-Thiodisuccinic acid
Customer
Q & A

Q1: What is the potential of Thiodisuccinic Acid in environmental remediation?

A1: Thiodisuccinic acid shows promise in bioremediation, specifically in breaking down organophosphorus insecticides like Malathion. Research demonstrates that the white rot fungus Pleurotus ostreatus can degrade Malathion, and this degradation process is enhanced by the presence of Thiodisuccinic acid. [] This suggests that Thiodisuccinic acid, potentially in conjunction with specific fungi, could be further explored for bioremediation strategies targeting pesticide-contaminated environments.

Q2: How does Thiodisuccinic Acid contribute to the detection of heavy metal contamination?

A2: Thiodisuccinic acid can be used to functionalize silver nanoparticles (AgNPs), creating a colorimetric sensor for lead ions (Pb2+). [] The presence of Pb2+ causes a visible color change in the solution containing Thiodisuccinic acid-capped AgNPs, shifting from yellow to a deep orange. This color change allows for the visual detection of Pb2+ with a detection limit as low as 8×10-5 mol/L. This highlights the potential of Thiodisuccinic acid in developing simple and cost-effective methods for detecting heavy metal contamination in environmental and industrial settings.

Q3: Can Thiodisuccinic Acid be synthesized using environmentally friendly methods?

A3: Yes, Thiodisuccinic acid can be synthesized using L-aspartate, a naturally occurring amino acid, as a chiral starting material. [] This approach offers a more sustainable alternative compared to traditional synthetic routes that may rely on less environmentally friendly reagents or generate more hazardous waste. This environmentally friendly synthesis makes Thiodisuccinic acid a more attractive option for various applications.

Q4: Does Thiodisuccinic Acid have any applications in material science?

A4: Thiodisuccinic acid is a component in a specialized corrosion inhibitor designed for carbon steel in calcium chloride solutions. [] The corrosion inhibitor, which contains S-ethoxyl thiodisuccinic acid among other components, demonstrates excellent corrosion inhibition, dispersing properties, and even some antibacterial activity. This highlights the practical application of Thiodisuccinic acid derivatives in protecting carbon steel infrastructure from corrosion, particularly in environments where calcium chloride is present.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.